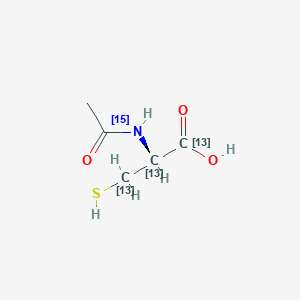
N-Acetyl-L-cysteine-13C3,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-cysteine-13C3,15N is a labeled derivative of N-acetyl-L-cysteine, which is a modified form of the amino acid cysteine. This compound is characterized by the incorporation of carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-cysteine-13C3,15N typically involves the acetylation of L-cysteine, followed by the incorporation of carbon-13 and nitrogen-15 isotopes. The reaction conditions often include the use of acetic anhydride or acetyl chloride as acetylating agents, and the process is carried out under controlled temperature and pH conditions to ensure the selective incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar acetylation reactions. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-cysteine-13C3,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the thiol group to a disulfide bond or sulfonic acid.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperature, pH, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
N-Acetyl-L-cysteine-13C3,15N has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for tracing metabolic pathways and studying reaction mechanisms.
Biology: Employed in studies involving protein synthesis, enzyme activity, and cellular metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new pharmaceuticals and as a reference standard in quality control processes
Mecanismo De Acción
N-Acetyl-L-cysteine-13C3,15N exerts its effects primarily through its role as a precursor to glutathione, a critical antioxidant in the body. The compound is deacetylated to release cysteine, which then participates in the synthesis of glutathione. This process involves various molecular targets and pathways, including the activation of the cystine/glutamate antiporter and the regulation of redox-sensitive signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
L-Cysteine-13C3,15N: A labeled form of cysteine without the acetyl group.
N-Acetyl-DL-cysteine-2,3-13C2,15N: A racemic mixture of N-acetylcysteine with similar isotopic labeling.
L-Tyrosine-13C9,15N: Another amino acid labeled with carbon-13 and nitrogen-15 isotopes
Uniqueness
N-Acetyl-L-cysteine-13C3,15N is unique due to its specific isotopic labeling and its role as a precursor to glutathione. This makes it particularly valuable in studies related to oxidative stress, redox biology, and drug metabolism.
Propiedades
Fórmula molecular |
C5H9NO3S |
|---|---|
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
(2R)-2-(acetyl(15N)amino)-3-sulfanyl(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m0/s1/i2+1,4+1,5+1,6+1 |
Clave InChI |
PWKSKIMOESPYIA-OCZMAYJFSA-N |
SMILES isomérico |
CC(=O)[15NH][13C@@H]([13CH2]S)[13C](=O)O |
SMILES canónico |
CC(=O)NC(CS)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


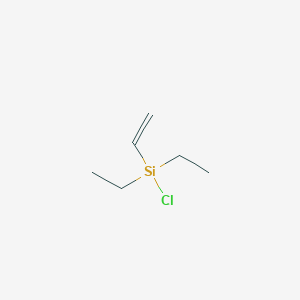

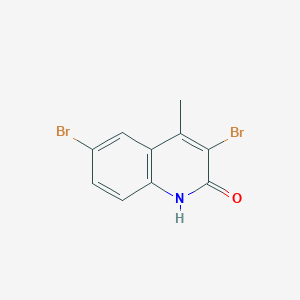
![(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)

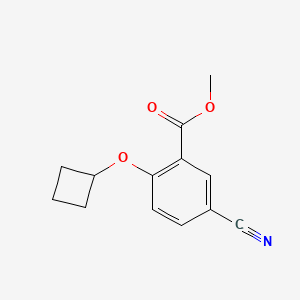
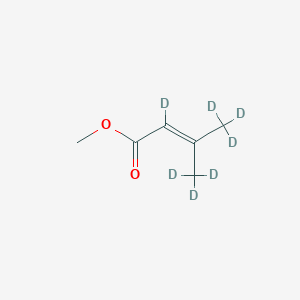
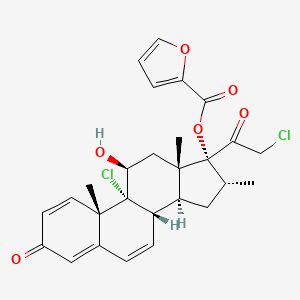

![2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine](/img/structure/B13842458.png)

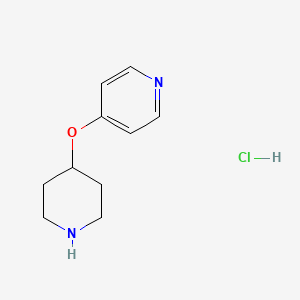
![acetic acid;2-[(Z)-[4-(diethylamino)phenyl]methylideneamino]guanidine](/img/structure/B13842478.png)
![[(1S,3aR,3bS,9aR,9bR,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B13842483.png)
